molecular formula C13H16ClN B591851 (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride CAS No. 1810074-76-0

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Cat. No.: B591851
CAS No.: 1810074-76-0
M. Wt: 221.728
InChI Key: CTQRODCNABQFFX-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine compound that features a naphthalene ring attached to a propanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable naphthalene derivative.

    Alkylation: The naphthalene derivative undergoes alkylation to introduce the propanamine group.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: ®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride can undergo oxidation reactions to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as naphthyl alcohols.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.

Major Products Formed:

    Oxidation: Naphthyl ketones and aldehydes.

    Reduction: Naphthyl alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Propanamine derivatives: Compounds with similar propanamine moieties but different aromatic rings.

Uniqueness: ®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the combination of the naphthalene ring with the propanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R)-1-naphthalen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQRODCNABQFFX-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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